molecular formula C16H16N2 B14336262 Acetonitrile;9-ethylcarbazole CAS No. 104970-77-6

Acetonitrile;9-ethylcarbazole

Cat. No.: B14336262
CAS No.: 104970-77-6
M. Wt: 236.31 g/mol
InChI Key: NPZQXVAMXPSXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethylcarbazole can be achieved through various methods. One common method involves the reaction of carbazole with ethyl bromide in the presence of a base. Another method includes the reaction of carbazole with ethyl iodide under reflux conditions .

For the preparation of 3,6-diacetyl-9-ethylcarbazole, 9-ethylcarbazole is reacted with acetyl chloride and boron trifluoride in acetonitrile under reflux conditions. This reaction yields 3,6-diacetyl-9-ethylcarbazole in high yield .

Industrial Production Methods

Industrial production of 9-ethylcarbazole often involves the use of acetonitrile as a solvent due to its favorable properties, such as good conductivity and environmentally friendly features . The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of acetonitrile;9-ethylcarbazole involves its ability to undergo electron transfer reactions. The compound can be photoexcited, leading to the generation of radical cations. These radical cations can participate in various electron transfer reactions, contributing to the compound’s photochemical and electrochemical properties .

Comparison with Similar Compounds

Properties

CAS No.

104970-77-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

acetonitrile;9-ethylcarbazole

InChI

InChI=1S/C14H13N.C2H3N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;1-2-3/h3-10H,2H2,1H3;1H3

InChI Key

NPZQXVAMXPSXHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=CC=CC=C31.CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.